N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
N-benzyl-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c20-10-15-14(16-7-4-8-25-16)9-17(23)22-19(15)26-12-18(24)21-11-13-5-2-1-3-6-13/h1-8,14H,9,11-12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYTBZRYFGYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Chemical Reactions Analysis
N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The active hydrogen on C-2 can take part in various condensation and substitution reactions.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . Major products formed from these reactions include pyrrole derivatives .
Scientific Research Applications
N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds .
Comparison with Similar Compounds
N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can be compared with other similar compounds such as:
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- 2-Cyano-N-(furan-2-ylmethyl)-2-(4-hydroxyphenyl)-acetamide
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Biological Activity
N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key functional groups:
- Benzyl Group : Enhances lipophilicity and aids in receptor binding.
- Cyano Group : Involved in electron-withdrawing effects, influencing reactivity.
- Furan Ring : Contributes to the compound's aromaticity and potential interaction with biological targets.
- Tetrahydropyridine Moiety : Associated with various biological activities, including neuroprotective effects.
The molecular formula is CHNOS, with a molecular weight of approximately 348.44 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate various signaling pathways by binding to:
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : The compound can interact with neurotransmitter receptors, leading to alterations in neuronal signaling.
1. Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Lines Tested : It has been evaluated against various cancer cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer).
- Methodology : The MTT assay was used to assess cell viability.
| Cell Line | IC50 (μM) |
|---|---|
| HT29 | 25.3 |
| DU145 | 30.7 |
These results indicate that this compound has promising potential as an anticancer agent.
2. Cholinesterase Inhibition
The compound has been investigated for its inhibitory effects on cholinesterase enzymes:
- Butyrylcholinesterase (BChE) : Exhibited moderate inhibitory activity with an IC50 value of approximately 31.62 µM.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 157.31 |
| Butyrylcholinesterase (BChE) | 31.62 |
This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have focused on the biological effects of similar compounds within the same class:
- Neuroprotective Effects : Research indicates that compounds with tetrahydropyridine structures can protect neurons from oxidative stress.
- Antimicrobial Activity : Related compounds have shown moderate to significant antibacterial and antifungal activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
